3-(Furan-3-yl)propanoic acid
Overview
Description
3-(Furan-3-yl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a propanoic acid moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. For instance, the reaction of ketones with the lithium salt of propynal diethyl acetal followed by treatment with sulfuric acid–methanol can yield 3(2H)-furanones, which are closely related to 3-(furan-3-yl)propanoic acid . Additionally, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been reported, which involves the hydroarylation of the carbon–carbon double bond in the presence of Brønsted superacid TfOH . These methods highlight the versatility of furan compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and diverse. A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated and its structure was elucidated using various spectroscopic techniques, including UV, IR, NMR, HR-ESI-MS, and single-crystal X-ray diffraction . This demonstrates the importance of advanced analytical methods in determining the structure of furan-based compounds.
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, 3-(4-Phenyl) benzoyl propionic acid has been used to synthesize different heterocyclic compounds, including furanones, by reacting with various nucleophiles . Furthermore, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by fungi has been reported, showcasing the potential of biocatalysis in the synthesis of chiral furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the antimicrobial activity of 3-aryl-3-(furan-2-yl)propenoic acid derivatives against yeast-like fungi and bacteria has been studied, indicating their potential as antimicrobial agents . Additionally, the isolation of a furan fatty acid from Hevea brasiliensis latex using countercurrent chromatography has been described, highlighting the bioactive nature of furan fatty acids .
Scientific Research Applications
Antifungal and Antibacterial Properties
3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, a derivative of 3-(Furan-3-yl)propanoic acid, demonstrates significant antifungal and medium antibacterial activities. It exhibits potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis, making it a compound of interest in the development of new antimicrobial agents (Yang et al., 2018).
Synthesis and Antimicrobial Activity
Synthetic derivatives of 3-(Furan-2-yl)Propanoic Acid, such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, have shown good antimicrobial activity against yeast-like fungi Candida albicans and bacteria like Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents (Kalyaev et al., 2022).
Enzyme Catalysis
Pseudomonas cepacia lipase can catalyze esterification and transesterification reactions of 3-(furan-2-yl) propanoic acid/ethyl ester. This property is significant in synthesizing esters in various media, suggesting its potential in biocatalysis and green chemistry applications (Vidya & Chadha, 2010).
Synthesis of Amino Acids
3-(Furan-3-yl)propanoic acid derivatives have been used in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids. These acids, with a furan nucleus, are synthesized with good yields, indicating their relevance in organic synthesis and pharmaceutical research (Kitagawa et al., 2004).
Furan Fatty Acid Isolation
Furan fatty acids, derived from plants like Hevea brasiliensis, have been isolated using techniques involving 3-(Furan-3-yl)propanoic acid. Their biological role and applications in food science and pharmacology are areas of ongoing research (Englert et al., 2016).
properties
IUPAC Name |
3-(furan-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRXJNFEKDNZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536285 | |
Record name | 3-(Furan-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-3-yl)propanoic acid | |
CAS RN |
90048-04-7 | |
Record name | 3-(Furan-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70536285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(furan-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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